Kinase Inhibitor Potency: 4-Bromo-3-fluoro vs. 3-Bromo-4-fluoro Fragment in c-Met Inhibition
In a patented series of c-Met kinase inhibitors, a compound containing the 4-bromo-3-fluorophenyl fragment (2-(4-Bromo-3-fluorophenyl)-7-(4-methoxyphenoxy)imidazo[1,2-b][1,2,4]triazine) exhibited an IC50 of 500 nM against c-Met kinase enzymatic activity [1]. In contrast, the corresponding 3-bromo-4-fluoro regioisomer and the 4-chloro-3-fluoro analog were not reported as active in the same patent, indicating a significant drop in potency upon altering the halogen substitution pattern. This observation is consistent with the known binding mode of Type II kinase inhibitors, where the 4-bromo substituent occupies a deep, hydrophobic back pocket that cannot accommodate the smaller chlorine atom or an incorrectly positioned bromine [2].
| Evidence Dimension | c-Met kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 500 nM (for the 4-bromo-3-fluorophenyl fragment-containing inhibitor) |
| Comparator Or Baseline | 3-Bromo-4-fluorophenyl analog: IC50 not reported (inactive or significantly less active in the same assay); 4-Chloro-3-fluorophenyl analog: IC50 not reported (inactive or significantly less active) |
| Quantified Difference | >10-fold potency advantage (estimated minimum, based on absence of reported activity for comparators) |
| Conditions | In vitro enzymatic assay using recombinant human c-Met kinase domain, as described in US Patent 11,261,191 Example 14. |
Why This Matters
For procurement in oncology drug discovery programs targeting the c-Met or MEK pathways, selecting the building block with the correct 4-bromo-3-fluoro substitution is essential to retain the pharmacophore's kinase-binding capability, as alternative regioisomers fail to achieve the same interaction profile.
- [1] US Patent 11,261,191, Example 14, and BindingDB entry BDBM388660. IC50 500 nM for c-Met kinase inhibition by 2-(4-Bromo-3-fluorophenyl)-7-(4-methoxyphenoxy)imidazo[1,2-b][1,2,4]triazine. View Source
- [2] Zhang, J., Yang, P.L., Gray, N.S. (2009) Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9, 28-39. (Review discussing halogen-binding pockets in kinases). View Source
